molecular formula C7H5BrClN3 B2709872 7-Bromo-5-chloro-1H-benzimidazol-2-amine CAS No. 1388021-17-7

7-Bromo-5-chloro-1H-benzimidazol-2-amine

Cat. No.: B2709872
CAS No.: 1388021-17-7
M. Wt: 246.49
InChI Key: GVOJGYGGWAPZRD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 7-Bromo-5-chloro-1H-benzimidazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-bromo-6-chloro-1H-benzo[d]imidazole with hydrazine hydrate in the presence of sodium acetate in aprotic polar solvents such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) at 60°C . This method ensures the formation of the desired benzimidazole ring structure.

Chemical Reactions Analysis

7-Bromo-5-chloro-1H-benzimidazol-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazine hydrate, sodium acetate, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Bromo-5-chloro-1H-benzimidazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-5-chloro-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

7-Bromo-5-chloro-1H-benzimidazol-2-amine is unique due to its specific substitution pattern on the benzimidazole ring. Similar compounds include:

These compounds share some chemical properties but differ in their specific applications and biological activities.

Biological Activity

7-Bromo-5-chloro-1H-benzimidazol-2-amine is a chemical compound with the molecular formula C7_7H5_5BrClN3_3 and a molecular weight of 246.49 g/mol. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, flow cytometry analyses demonstrated that the compound accelerates apoptosis in MCF cell lines, with effective concentrations leading to significant tumor growth suppression in animal models .

The structure-activity relationship (SAR) studies reveal that modifications to the benzimidazole core can enhance its cytotoxic effects. For example, derivatives of benzimidazole have been synthesized that exhibit IC50_{50} values in the low micromolar range against glioblastoma and other cancer types .

Antimicrobial Activity

This compound also shows notable antimicrobial properties. It has been tested against a variety of pathogens, including Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects. The compound's mechanism appears to involve disruption of cellular processes in bacteria, although specific pathways are still under investigation .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, such as enzymes and receptors. This binding alters their activity, leading to the observed biological responses. For instance, it has been suggested that the compound may inhibit certain kinases involved in cancer cell proliferation .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other benzimidazole derivatives:

Compound NameStructure CharacteristicsAnticancer Activity (IC50_{50})Antimicrobial Activity
This compoundBromine and chlorine substitutions on benzimidazole ringLow μM range against MCF cellsSignificant against Gram-positive and Gram-negative bacteria
4-(1H-benzo[d]imidazol-2-yl)-N-(2-fluoroethyl)-N-methylanilineFluoroethyl substitution enhances activityIC50_{50} = 45.2 ± 13.0 μMModerate
ThiabendazoleKnown anthelmintic agentIC50_{50} variesEffective against parasites

This table illustrates how structural modifications can influence both anticancer and antimicrobial activities across different compounds.

Case Study 1: Anticancer Efficacy in Mice

In a study examining the anticancer efficacy of this compound, researchers administered the compound to tumor-bearing mice. The results indicated a marked reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Testing

A series of tests were conducted to evaluate the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ciprofloxacin, highlighting its potential as an alternative antimicrobial agent .

Properties

IUPAC Name

4-bromo-6-chloro-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClN3/c8-4-1-3(9)2-5-6(4)12-7(10)11-5/h1-2H,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOJGYGGWAPZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=N2)N)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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